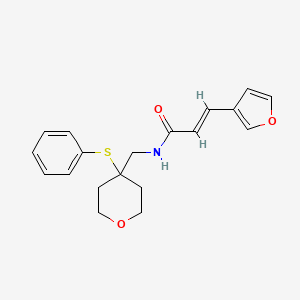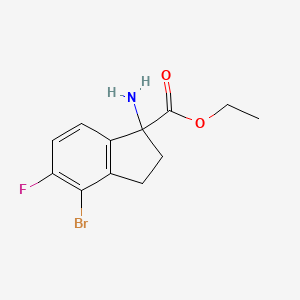
Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate, also known as ABF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. ABF is a heterocyclic compound that belongs to the class of indenes and has a molecular formula of C13H13BrFNO2.
Wirkmechanismus
The mechanism of action of Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate is not fully understood. However, studies have suggested that Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate exerts its anti-tumor effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate has been shown to exhibit low toxicity in vitro and in vivo. In animal studies, Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate has been shown to reduce tumor growth without causing any significant adverse effects. Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate is its potent anti-tumor activity against various cancer cell lines. However, the synthesis of Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate is a multistep process that requires expertise in organic chemistry. Additionally, the lack of understanding of the mechanism of action of Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate limits its potential applications in medicinal chemistry.
Zukünftige Richtungen
Several future directions for Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate research include the development of more efficient synthesis methods, the investigation of the mechanism of action of Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate, and the evaluation of its potential applications in combination therapy. Additionally, the development of Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate derivatives may lead to the discovery of more potent anti-tumor agents with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate involves a multistep process that includes the reaction of 2,3-dihydroindene-1-carboxylic acid with ethyl bromoacetate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the reduced intermediate with 4-bromo-5-fluoroanthranilic acid, which leads to the formation of Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate exhibits potent anti-tumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO2/c1-2-17-11(16)12(15)6-5-7-8(12)3-4-9(14)10(7)13/h3-4H,2,5-6,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXCMFNWZDUYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2=C1C=CC(=C2Br)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(tert-butyl)-3-(4-(pyridin-4-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2990056.png)

![2-Thiaspiro[3.5]nonan-7-amine;hydrochloride](/img/structure/B2990060.png)
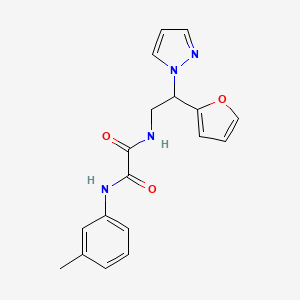
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2990062.png)
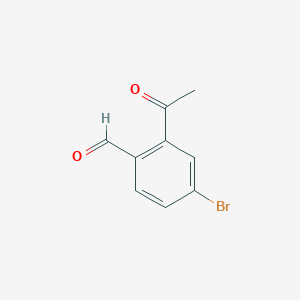
![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B2990070.png)

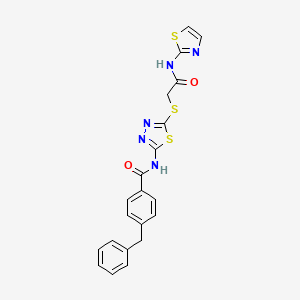
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2990074.png)
![4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2990075.png)
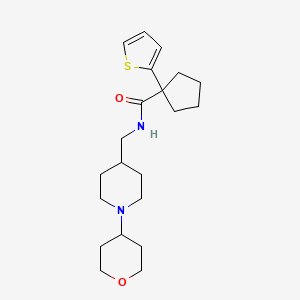
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2990077.png)
